Cloruro de 3-piridazinocarbonilo

Descripción general

Descripción

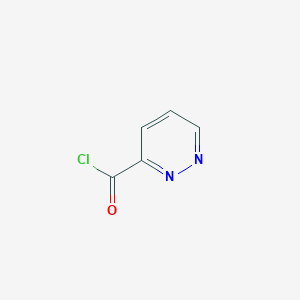

3-Pyridazinecarbonyl chloride is an organic compound with the molecular formula C5H3ClN2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

3-Pyridazinecarbonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Medicine: This compound is used in the development of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.

Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

Target of Action

3-Pyridazinecarbonyl chloride is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .

Mode of Action

It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities

Biochemical Pathways

For instance, all components of vitamin B3, which include pyridazine derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Análisis Bioquímico

Biochemical Properties

3-Pyridazinecarbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, 3-Pyridazinecarbonyl chloride can form hydrogen bonds and π-π stacking interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of 3-Pyridazinecarbonyl chloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, 3-Pyridazinecarbonyl chloride can induce apoptosis in certain cell types by disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, 3-Pyridazinecarbonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves covalent interactions, which can be irreversible. Additionally, 3-Pyridazinecarbonyl chloride can interact with DNA and RNA, affecting gene expression. It can also modulate the activity of transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridazinecarbonyl chloride can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over time, its activity may decrease due to degradation. Long-term exposure to 3-Pyridazinecarbonyl chloride can lead to persistent changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Pyridazinecarbonyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

3-Pyridazinecarbonyl chloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic fluxes and metabolite levels. Additionally, 3-Pyridazinecarbonyl chloride can influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, 3-Pyridazinecarbonyl chloride is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of 3-Pyridazinecarbonyl chloride within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3-Pyridazinecarbonyl chloride is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-Pyridazinecarbonyl chloride can affect its interactions with biomolecules and its overall biochemical activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridazinecarbonyl chloride typically involves the chlorination of 3-pyridazinecarboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is performed under reflux conditions, and the resulting product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 3-pyridazinecarbonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Pyridazinecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, 3-pyridazinecarbonyl chloride hydrolyzes to form 3-pyridazinecarboxylic acid and hydrochloric acid.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as triethylamine.

Hydrolysis: Water or aqueous solutions are used, typically under acidic or basic conditions to facilitate the reaction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

3-Pyridazinecarboxylic Acid: Formed from hydrolysis.

Biaryl Compounds: Formed from coupling reactions.

Comparación Con Compuestos Similares

3-Pyridazinecarboxylic Acid: The parent compound from which 3-pyridazinecarbonyl chloride is derived.

4-Pyridazinecarbonyl Chloride: A positional isomer with similar reactivity but different spatial arrangement.

3-Pyridazinecarboxamide: An amide derivative with different chemical properties and applications.

Uniqueness: 3-Pyridazinecarbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution and coupling reactions sets it apart from other similar compounds.

Actividad Biológica

3-Pyridazinecarbonyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 3-Pyridazinecarbonyl chloride, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

3-Pyridazinecarbonyl chloride is characterized by the presence of a pyridazine ring and a carbonyl chloride functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyridine and pyridazine moieties. For instance, derivatives of pyridine have shown significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.069 mg/mL to over 1 mg/mL, indicating their potency against microbial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 3-Pyridazinecarbonyl chloride | TBD | S. aureus, E. coli, etc. |

| 5-butyl-2-pyridine carboxylic acid | 0.069 - 1.12 | B. cereus, E. coli |

| Other pyridine derivatives | Varied | Multiple strains |

The mechanisms by which 3-Pyridazinecarbonyl chloride exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Cell Wall Disruption : Similar compounds have been shown to disrupt bacterial cell walls, leading to cell lysis and death. This is evidenced by morphological changes observed in treated bacterial cells .

- Biofilm Inhibition : Some studies suggest that pyridine derivatives can inhibit biofilm formation, which is crucial for bacterial survival in hostile environments .

Study on Antibacterial Efficacy

In a recent study, a series of pyridine-based compounds were synthesized and evaluated for their antibacterial properties. The results indicated that the introduction of halogen atoms, such as fluorine, significantly enhanced the antibacterial activity of these compounds due to increased binding affinity to bacterial targets .

Research on Structure-Activity Relationships (SAR)

A detailed SAR analysis revealed that modifications on the pyridine ring could lead to substantial changes in biological activity. For example, substituents at specific positions on the ring were found to improve efficacy against resistant strains of bacteria . This suggests that strategic modifications could optimize the pharmacological profile of 3-Pyridazinecarbonyl chloride.

Propiedades

IUPAC Name |

pyridazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQSSQXPUBICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598650 | |

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-82-0 | |

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.